molecular formula C17H12Cl2N4 B587917 Triazolam-D4 CAS No. 145225-04-3

Triazolam-D4

Katalognummer: B587917
CAS-Nummer: 145225-04-3
Molekulargewicht: 347.235
InChI-Schlüssel: JOFWLTCLBGQGBO-QFFDRWTDSA-N

Beschreibung

Triazolam-D4 is a deuterated analog of triazolam, a benzodiazepine used primarily as a sedative to treat severe insomnia. The compound is labeled with deuterium, which makes it suitable for use as an internal standard in various analytical methods, including gas chromatography and liquid chromatography-mass spectrometry. This compound is often used in clinical toxicology, urine drug testing, and forensic analysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Triazolam-D4 involves the incorporation of deuterium atoms into the triazolam molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of high-purity deuterium gas and advanced catalytic systems is essential to achieve the desired level of deuteration .

Analyse Chemischer Reaktionen

Types of Reactions: Triazolam-D4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form alpha-hydroxythis compound and 4-hydroxythis compound. .

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the molecule are replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

  • Alpha-hydroxythis compound
  • 4-Hydroxythis compound

Wirkmechanismus

Triazolam-D4, like its non-deuterated counterpart, exerts its effects by binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid-A (GABA-A) receptor complex. By enhancing the affinity of GABA for its receptor, this compound increases the inhibitory effects of GABA, leading to sedation, muscle relaxation, and anticonvulsant activity .

Biologische Aktivität

Triazolam-D4 is a deuterated analog of the benzodiazepine triazolam, primarily utilized in pharmacological research to study the metabolism and biological activity of its parent compound. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, applications in research, and relevant case studies.

Target Receptors
this compound primarily targets the GABAA_A receptor , similar to triazolam. It binds to benzodiazepine receptors BNZ1 and BNZ2, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system (CNS) .

Biochemical Pathways
The metabolism of this compound occurs mainly in the liver via the CYP3A4 enzyme , leading to the formation of metabolites such as α- and 4-hydroxytriazolam and their glucuronides . The compound's interaction with GABAA_A receptors results in reduced neuronal excitability, contributing to its sedative effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to mirror that of triazolam:

Parameter This compound Triazolam
Bioavailability~44% (oral)~44% (oral)
Peak plasma time (TmaxT_{max})60 min60 min
Maximum concentration (CmaxC_{max})~2.1 ng/mL~2.1 ng/mL

Both compounds exhibit a rapid onset of action, with peak plasma concentrations typically reached within 60 minutes post-administration .

Applications in Research

This compound serves several critical roles in scientific research:

  • Analytical Chemistry : Used as an internal standard for quantifying triazolam and its metabolites in biological samples.
  • Clinical Toxicology : Essential for detecting and quantifying triazolam in forensic analyses.
  • Pharmacokinetic Studies : Facilitates understanding of drug interactions and metabolic pathways involving CYP3A4 .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in understanding benzodiazepine pharmacology:

  • Pharmacokinetic Studies : A study involving humanized CYP3A4 transgenic mice demonstrated that variations in CYP3A4 activity significantly influence triazolam metabolism, which can be extrapolated to this compound studies .
  • Clinical Effects : Research on triazolam has shown dose-dependent CNS depression, with a notable decline in consciousness measured by the Bispectral Index (BIS) scores at various time points post-administration . These findings are crucial for evaluating the safety and efficacy of benzodiazepines.
  • Metabolic Pathway Analysis : Investigations into the metabolic pathways have revealed that food interactions (e.g., grapefruit juice) can alter the metabolism of triazolam by inhibiting CYP3A4, which is also applicable to this compound .

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments involving Triazolam-D4 to ensure isotopic integrity and accurate pharmacokinetic profiling?

  • Isotopic integrity requires strict control of storage conditions (e.g., -20°C in inert atmospheres) and validation of deuterium retention using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) at multiple experimental stages . Pharmacokinetic studies should include parallel control experiments with non-deuterated Triazolam to isolate isotopic effects from metabolic variability . Protocols must specify batch testing for isotopic purity (>98%) and stability under biological matrix conditions (e.g., plasma, liver microsomes) .

Q. How can researchers optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for detecting this compound in biological matrices?

  • Key parameters include:

  • Column selection : Use reverse-phase C18 columns with 2.6 µm particle size to resolve this compound from endogenous metabolites .
  • Ionization settings : Electrospray ionization (ESI) in positive mode, with declustering potential optimized to minimize in-source fragmentation .
  • Quantitative transitions : Monitor m/z 343.1 → 315.1 for this compound and m/z 339.1 → 311.1 for non-deuterated Triazolam, ensuring a signal-to-noise ratio >10:1 at LLOQ (0.1 ng/mL) .
    • Cross-validate methods using certified reference materials and spike-recovery tests in triplicate .

Q. What validated protocols exist for assessing the stability of this compound under various storage conditions in longitudinal studies?

  • Short-term stability : Test freeze-thaw cycles (3 cycles, -80°C to 25°C) with LC-MS/MS quantification to assess degradation (<5% acceptable) .
  • Long-term stability : Store aliquots at -80°C for 6–12 months; validate with accelerated stability studies (40°C/75% RH for 1 month) .
  • Document deviations in isotopic enrichment using isotopic ratio mass spectrometry (IRMS) to confirm deuterium retention .

Advanced Research Questions

Q. What methodological approaches resolve contradictions between in vitro metabolic stability data and in vivo pharmacokinetic profiles of this compound?

  • Conduct species-specific cytochrome P450 inhibition assays to identify interspecies metabolic discrepancies (e.g., human vs. rodent CYP3A4/5 activity) .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo extrapolations (IVIVE), incorporating hepatic blood flow and protein binding differences .
  • Perform time-course metabolomics to detect non-linear clearance patterns caused by enzyme saturation or autoinduction .

Q. How do researchers establish statistically robust correlation models between deuterium substitution sites and metabolic pathway alterations in this compound?

  • Use multivariate regression analysis to link specific deuterium positions (e.g., C7 vs. C8 substitution) to changes in metabolic half-life (t½) .
  • Isotope effect studies : Compare kinetic isotope effects (KIE) for oxidative pathways (e.g., hydroxylation) using deuterated vs. non-deuterated analogs .
  • Validate models with bootstrapping (1,000 iterations) to assess confidence intervals for metabolic rate constants .

Q. What comparative study frameworks effectively isolate isotopic effects from environmental variables in this compound neuropharmacological research?

  • Controlled crossover designs : Administer this compound and non-deuterated Triazolam to the same subject cohort under identical conditions, adjusting for carryover effects .
  • Environmental controls : Standardize diet, circadian rhythms, and co-medication prohibitions to minimize confounding variables .
  • Sensitivity analysis : Quantify the contribution of isotopic substitution to observed effects (e.g., receptor binding affinity) using computational docking simulations paired with in vitro assays .

Q. Data Presentation Guidelines

  • Tables : Include raw isotopic purity data, stability metrics, and statistical parameters (e.g., R<sup>2</sup>, p-values) in structured formats .
    Example:

    ParameterThis compoundNon-Deuterated Triazolam
    Plasma t½ (h)4.2 ± 0.33.8 ± 0.2
    CYP3A4 Km (µM)12.110.9
  • Figures : Use error bars for standard deviations in metabolic studies and annotate isotopic peaks in mass spectra .

Eigenschaften

IUPAC Name

8-chloro-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFWLTCLBGQGBO-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016464
Record name Triazolam-D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145225-04-3
Record name Triazolam-D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 610 mg. (2 mmoles) of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one in 10 ml. of dry tetrahydrofuran at room temperature was added 115 mg. of a 50% dispersion of sodium hydride in oil (2.4 mmoles of hydride). The mixture was warmed gently on the steam bath for approximately 1 hour until hydrogen evolution stopped. Dimorpholinophosphinic chloride (764 mg., 3.0 mmoles) was added and the resulting mixture was stirred at room temperature for 2 hours. To this mixture was then added a solution of 296 mg. (4 mmoles) of acethydrazide in 5 ml. of dry tetrahydrofuran and stirring was continued for 15 minutes at room temperature. Solvents were evaporated and the residue was dissolved in 20 ml. of butanol and heated to reflux for 2 hours. Butanol was evaporated. The residue was partitioned between methylene chloride and water. The methylene chloride layer was dried and evaporated. Crystallization of the residue from isopropanol-ether-petroleum ether yielded, in two crops, final product having a m.p. of 225°-227°.
Name
7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
764 mg
Type
reactant
Reaction Step Five
Quantity
4 mmol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
final product

Synthesis routes and methods II

Procedure details

A suspension of 0.363 g. (1.00 mmol.) of 2',5-dichloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone in 5.0 ml. of methylene chloride was cooled to -20° C. in a Dry Ice/acetone bath and treated with 0.206 ml. (0.150 g., 1.50 mmol.) of triethylamine, followed by dropwise addition of 0.106 ml. (1.3 mmol.) of methanesulfonyl chloride. (Most of the starting material dissolved during the addition of the methanesulfonyl chloride.) During 15 minutes the temperature was gradually raised to 0°. The reaction mixture was quenched on ice and extracted with methylene chloride. The organic extracts were treated with a saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate and concentrated in vacuo to yield an oil. The oil was dissolved in 5 ml. of freshly distilled tetrahydrofuran in a dry flask and treated first with 0.332 g. (2.00 mmol.) of potassium iodide, then ammonia (gas). After saturating the reaction mixture with ammonia, the mixture was warmed to room temperature (22°-24° C.) and stirred for 24 hours. The mixture was quenched in a saturated aqueous sodium hydroxide solution, extracted with chloroform, dried over anhydrous sodium sulfate and concentrated in vacuo to afford an oil. Crystallization from ethyl acetate and methanol/ethyl acetate yielded 25 mg. of a tan solid of melting point 210°-221° C. Recrystallization from ethyl acetate gave pure 8-chloro-1-methyl-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine of melting point 223°-225° C.
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
1.3 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
8-chloro-1-methyl-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine

Synthesis routes and methods III

Procedure details

In the manner given in Example 8, 2',5-dichloro-2-[3-(bromomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone is reacted with a saturated solution of ammonia in methanol to give 8-chloro-1-methyl-6-(o-chlorophenyl)-4H-s-triazolo-[4,3-a][1,4] benzodiazepine of melting point 225°-228° C.
Name
2',5-dichloro-2-[3-(bromomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
8-chloro-1-methyl-6-(o-chlorophenyl)-4H-s-triazolo-[4,3-a][1,4] benzodiazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.